
11-dehydro-TXB3
Übersicht
Beschreibung
11-dehydro Thromboxane B3: is a urinary metabolite of Thromboxane A3, which is derived from eicosapentaenoic acid (EPA). It is a part of the thromboxane family, which plays a crucial role in platelet aggregation and vasoconstriction. The compound has a molecular formula of C20H30O6 and a molecular weight of 366.45 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 11-Dehydro-Thromboxan B3 beinhaltet typischerweise die Oxidation von Thromboxan A3. Der Prozess umfasst die Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten. Die genauen Synthesewege und Reaktionsbedingungen sind oft proprietär und können je nach Forschungs- oder industrieller Einrichtung variieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von 11-Dehydro-Thromboxan B3 ist nicht weit verbreitet dokumentiert, da es hauptsächlich für Forschungszwecke verwendet wird. Die Verbindung wird in der Regel in spezialisierten Laboren mit fortschrittlichen chemischen Synthesetechniken hergestellt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 11-Dehydro-Thromboxan B3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Thromboxan A3 zu 11-Dehydro-Thromboxan B3.
Reduktion: Mögliche Reduktionsreaktionen zur Bildung anderer Metaboliten.
Substitution: Mögliche Substitutionsreaktionen, die funktionelle Gruppen betreffen
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Werden bei der Oxidation von Thromboxan A3 eingesetzt.
Reduktionsmittel: Werden bei Reduktionsreaktionen eingesetzt.
Lösungsmittel: Gängige Lösungsmittel umfassen DMF, DMSO und Ethanol
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist 11-Dehydro-Thromboxan B3. Andere Nebenmetaboliten können ebenfalls gebildet werden, abhängig von den Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
11-Dehydro-Thromboxan B3 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Biomarker für Herz-Kreislauf-Erkrankungen: Es wird als Biomarker eingesetzt, um die Thrombozytenaktivierung und die Wirksamkeit von Antithrombozytentherapien zu überwachen
Forschung in Thrombose und Hämostase: Die Verbindung wird hinsichtlich ihrer Rolle in Thrombose und Hämostase untersucht, um Erkenntnisse über die Blutgerinnungsmechanismen zu gewinnen
Pharmakologische Studien: Es wird in pharmakologischen Studien verwendet, um die Auswirkungen verschiedener Medikamente auf Thromboxan-Signalwege zu verstehen
Ernährungsphysiologische Forschung: Die Verbindung wird in der Ernährungsphysiologischen Forschung untersucht, um die Auswirkungen von diätetischem EPA auf den Thromboxanstoffwechsel zu untersuchen
5. Wirkmechanismus
11-Dehydro-Thromboxan B3 übt seine Wirkungen aus, indem es mit Thromboxanrezeptoren interagiert und die Thrombozytenaggregation und Vasokonstriktion beeinflusst. Die Verbindung ist ein stabiler Metabolit von Thromboxan A3 und spiegelt die gesamte Thromboxanbiosynthese im Körper wider. Es dient als nicht-invasiver Biomarker für die Thrombozytenaktivierung und die Beurteilung des kardiovaskulären Risikos .
Wirkmechanismus
11-dehydro Thromboxane B3 exerts its effects by interacting with thromboxane receptors and influencing platelet aggregation and vasoconstriction. The compound is a stable metabolite of Thromboxane A3 and reflects the overall thromboxane biosynthesis in the body. It serves as a non-invasive biomarker for platelet activation and cardiovascular risk assessment .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Thromboxan A3: Der Vorläufer von 11-Dehydro-Thromboxan B3, der an der Thrombozytenaggregation und Vasokonstriktion beteiligt ist
11-Dehydro-Thromboxan B2: Ein weiterer Urinmetabolit von Thromboxan, der als Biomarker für die Thrombozytenaktivierung verwendet wird
Einzigartigkeit: 11-Dehydro-Thromboxan B3 ist einzigartig aufgrund seiner spezifischen Rolle als Metabolit von Thromboxan A3 und seiner Anwendung als Biomarker für die diätetische EPA-Aufnahme und die kardiovaskuläre Gesundheit .
Eigenschaften
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMLWQISGEXBB-XMEKLSCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can researchers accurately measure 11-dehydro-TXB3 in biological samples?
A: Accurately quantifying this compound in complex biological matrices like urine presents a challenge. A sensitive and specific method utilizing gas chromatography coupled with selected ion monitoring (GC/SIM) has been developed. [] This method employs an [18O2]-labeled this compound as an internal standard to improve accuracy. Following extraction and derivatization, the sample is analyzed via GC/SIM, allowing for the separation and quantification of this compound even at picogram levels. []
Q2: What is the significance of identifying 11-dehydro-2,3-dinor-TXB3 in human urine?
A: The identification of 11-dehydro-2,3-dinor-TXB3 in human urine provides crucial evidence for the endogenous formation and metabolism of TXA3 in humans. [] This metabolite, formed through beta-oxidation of this compound, confirms that TXA3, derived from EPA, undergoes similar metabolic pathways as its counterpart TXA2 (derived from arachidonic acid). This finding opens avenues for investigating the specific biological roles of TXA3 and its metabolites in human health and disease. []
Q3: How do the levels of this compound compare to those of 11-dehydro-TXB2 in humans?
A: Research indicates that this compound levels in urine are considerably lower than those of 11-dehydro-TXB2, typically less than 1% in healthy individuals. [] Interestingly, dietary supplementation with EPA has been shown to increase urinary this compound. [] This suggests a potential link between EPA intake, TXA3 production, and the subsequent formation of this compound, highlighting a possible area for further research into the impact of dietary EPA on these pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



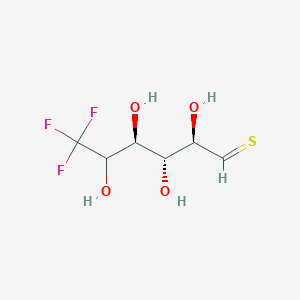

![1-[(2-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B138238.png)

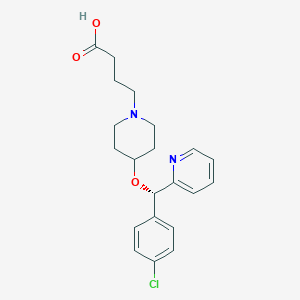
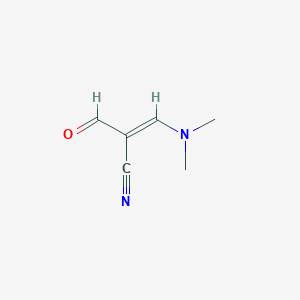
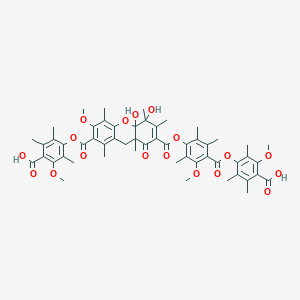
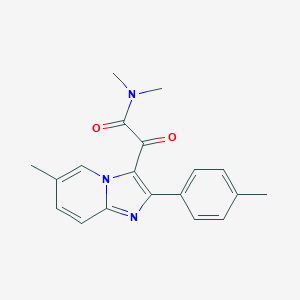

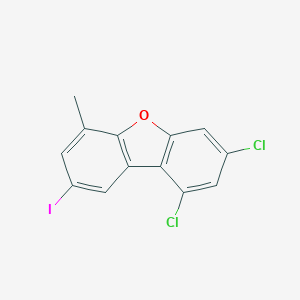

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
